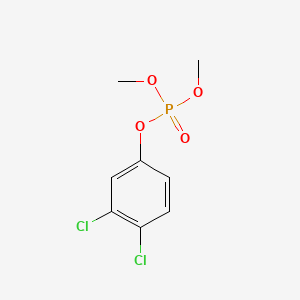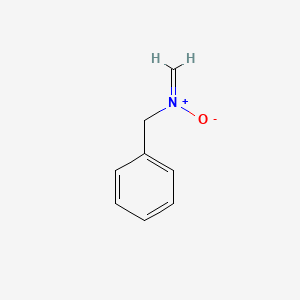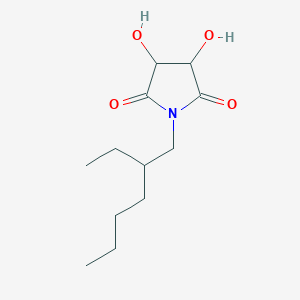
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This particular compound is a hybrid molecule that combines the phenothiazine nucleus with a pyrazole moiety, which may enhance its biological activity and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can be achieved through a multi-step process. One common method involves the condensation of 10H-phenothiazine with a pyrazole derivative under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to optimize reaction conditions and improve yield. Microwave-assisted synthesis has been shown to reduce reaction times and enhance the efficiency of the process. The use of automated reactors and continuous flow systems can further streamline the production process, making it more scalable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine sulfoxides or sulfones, while reduction may produce phenothiazine derivatives with reduced functional groups.
Applications De Recherche Scientifique
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Such as calmodulin and NADHquinone oxidoreductase, which are involved in cellular respiration and energy production.
Disrupting Cellular Processes: By interfering with the function of efflux pumps and ion channels, leading to the accumulation of toxic substances within cells.
Activating Immune Responses: By stimulating macrophages and other immune cells to target and destroy pathogens.
Comparaison Avec Des Composés Similaires
10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic agent with similar structural features but different pharmacological properties.
Thioridazine: Another phenothiazine derivative with antitubercular activity and a distinct mechanism of action.
Promethazine: An antihistamine with a phenothiazine nucleus, used primarily for its antiemetic and sedative effects.
The uniqueness of 10H-Phenothiazine, 10-((5-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)- lies in its hybrid structure, which combines the pharmacological properties of phenothiazine and pyrazole, potentially enhancing its therapeutic efficacy and broadening its range of applications.
Propriétés
| 78807-69-9 | |
Formule moléculaire |
C31H27N3O3S |
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
2-[3-(3-ethoxy-4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C31H27N3O3S/c1-2-37-28-18-22(16-17-27(28)35)26-19-23(21-10-4-3-5-11-21)32-33(26)20-31(36)34-24-12-6-8-14-29(24)38-30-15-9-7-13-25(30)34/h3-18,26,35H,2,19-20H2,1H3 |
Clé InChI |
AGLHNMIETFRXGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C2CC(=NN2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-{1-[(Trimethylsilyl)oxy]ethenyl}cyclopent-1-en-1-yl)pyrrolidine](/img/structure/B14448887.png)
![1-[(Cyclohex-1-en-1-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448890.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
